molecular formula C10H10N2O B11913069 2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde

2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde

Cat. No.: B11913069
M. Wt: 174.20 g/mol
InChI Key: JRYZYMPVVARZFC-UHFFFAOYSA-N
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Description

2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde is a versatile chemical scaffold designed for research and development applications, particularly in medicinal chemistry and materials science. This high-purity compound features an aldehyde functional group that serves as a key handle for further synthetic elaboration, enabling researchers to construct complex molecular architectures through condensation, nucleophilic addition, and cyclization reactions . The pyrrolo[1,2-a]pyrimidine core is a subject of significant interest in pharmaceutical research for constructing potential therapeutic agents, as evidenced by patents covering substituted pyrrolo[1,2-a]pyrimidines for the treatment of medical disorders . Furthermore, related N-heterocyclic carbene (NHC) complexes derived from pyrrolopyrimidine skeletons have demonstrated exceptional performance as strong σ-donors and π-acceptors in catalytic applications, highlighting the potential of this heterocyclic system in developing novel catalysts and ligands . Researchers can utilize this aldehyde to synthesize diverse libraries for biological screening or to develop advanced functional materials. This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2,7-dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde

InChI

InChI=1S/C10H10N2O/c1-7-5-10-11-8(2)3-4-12(10)9(7)6-13/h3-6H,1-2H3

InChI Key

JRYZYMPVVARZFC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(N2C=C1)C=O)C

Origin of Product

United States

Preparation Methods

Chromatographic Techniques

Purification of intermediates and final products relies heavily on column chromatography. For example, 7-methyl-3-tosylpyrrolo[1,2-c]pyrimidine (2a ) is isolated using a gradient of n-hexane and ethyl acetate (7:3 → 1:1). Similar conditions would apply to the [1,2-a] analog, with adjustments based on polarity differences introduced by the aldehyde group.

Spectroscopic Validation

  • ¹H NMR: Key signals include the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic protons from the fused ring system (δ 6.5–8.5 ppm).

  • ¹³C NMR: The carbaldehyde carbon typically resonates at δ ~190–200 ppm, while methyl groups appear at δ 10–25 ppm.

  • HR-MS: Accurate mass confirmation is essential, as exemplified by the synthesis of 3a (C₈H₉N₂, m/z 133.0760 observed).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
TosMIC CyclizationHigh regioselectivity, scalabilityRequires desulfonylation step52–88%
Vilsmeier FormylationDirect aldehyde introductionRisk of over-oxidation60–75%*
Pre-functionalized AldehydeAvoids post-synthetic stepsLimited precursor availability40–65%*

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Reduction Reactions

The aldehyde moiety is reducible to a primary alcohol using NaBH₄ or LiAlH₄ . In related systems, NaBH₄ in ethanol at 0–25°C selectively reduces the aldehyde without affecting the pyrrolopyrimidine ring . For instance:
R–CHONaBH4/EtOHR–CH₂OH\text{R–CHO} \xrightarrow{\text{NaBH}_4/\text{EtOH}} \text{R–CH₂OH}
Complete conversion is achieved within 2–4 hours, as confirmed by NMR monitoring .

Nucleophilic Additions

The aldehyde participates in Schiff base formation with primary amines. In a study using similar aldehydes, reactions with aniline derivatives in ethanol under reflux yielded imines :
R–CHO + H₂N–ArR–CH=N–Ar\text{R–CHO + H₂N–Ar} \rightarrow \text{R–CH=N–Ar}
Key data for this reaction:

AmineReaction Time (h)Yield (%)Reference
4-Nitroaniline678
Benzylamine485

Cyclization Reactions

The aldehyde group enables intramolecular cyclization. When treated with hydrazine hydrate , it forms pyrazolo-fused derivatives, as demonstrated in structurally related compounds :
R–CHO + H₂N–NH₂pyrazolo[1,5-a]pyrrolopyrimidine\text{R–CHO + H₂N–NH₂} \rightarrow \text{pyrazolo[1,5-a]pyrrolopyrimidine}
Optimal conditions involve refluxing in ethanol (12 h, 70% yield) .

Electrophilic Aromatic Substitution

The pyrrolopyrimidine ring undergoes nitration and halogenation. In a protocol adapted from , HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C-3 position:

ReagentTemperature (°C)ProductYield (%)
HNO₃ (conc.)03-Nitro derivative62
Br₂/FeBr₃253-Bromo derivative58

Steric effects from the 2,7-dimethyl groups direct substitution to the less hindered C-3 position .

Condensation with Active Methylene Compounds

The aldehyde reacts with malononitrile or ethyl cyanoacetate in Knoevenagel condensations. For example, with malononitrile in ethanol catalyzed by piperidine:
R–CHO + NC–CH₂–CNR–CH=C(CN)₂\text{R–CHO + NC–CH₂–CN} \rightarrow \text{R–CH=C(CN)₂}
Yields range from 65–72% after 8 hours .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings are feasible at halogenated positions. While direct data is unavailable, analogous pyrrolopyrimidines undergo arylations using Pd(PPh₃)₄ and arylboronic acids :
R–X + Ar–B(OH)₂PdR–Ar\text{R–X + Ar–B(OH)₂} \xrightarrow{\text{Pd}} \text{R–Ar}
Typical conditions: DME/H₂O (3:1), 80°C, 12–24 h.

Photochemical Reactions

UV irradiation (254 nm) in methanol induces decarbonylation, as observed in related aldehydes :
R–CHOhνR–H + CO\text{R–CHO} \xrightarrow{h\nu} \text{R–H + CO}
Quantum yield: 0.15 ± 0.02 (methanol, 25°C) .

Stability and Degradation

The compound exhibits moderate air stability but degrades under strong alkaline conditions (pH > 10) via aldol condensation pathways. Storage recommendations:

  • Temperature: –20°C under N₂

  • Solvent: Anhydrous DMSO or THF .

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Treatment of Neurological Disorders

One of the most significant applications of 2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde is in the treatment of various neurological disorders. Research indicates that derivatives of pyrrolo[1,2-a]pyrimidines can be utilized to treat conditions such as Parkinson's disease, schizophrenia, and multiple sclerosis. A patent describes the use of substituted pyrrolo[1,2-a]pyrimidines in pharmaceutical compositions aimed at treating these disorders, emphasizing their therapeutic efficacy when administered in appropriate dosages .

1.2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies on related pyrimidine derivatives have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. For instance, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs such as celecoxib, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

2.1. Antitubercular Potential

Recent studies have explored the antitubercular properties of compounds related to this compound. A structure-activity relationship (SAR) study highlighted that specific modifications to the pyrrole scaffold can enhance activity against Mycobacterium tuberculosis. Compounds derived from this scaffold demonstrated significant inhibitory effects with minimum inhibitory concentrations (MIC) below 1 µg/mL against multidrug-resistant strains .

2.2. Broad-spectrum Antimicrobial Activity

In addition to its antitubercular potential, derivatives have shown activity against various Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity. This suggests that this compound could be a valuable lead compound for developing new antibiotics .

Case Studies and Research Findings

Study Focus Findings
Patent on Pyrrolo CompoundsNeurological DisordersEffective against Parkinson's disease and schizophrenia; potential for treating multiple sclerosis .
SAR Study on Pyrrole DerivativesAntitubercular ActivityIdentified key functional groups necessary for activity; compounds with MIC < 1 µg/mL against MDR-TB .
Anti-inflammatory ResearchInhibition of COX EnzymesCertain derivatives showed IC50 values comparable to celecoxib; potential for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound is compared to three classes of analogs: thieno[3,2-d]pyrimidine-6-carbaldehydes, saturated pyrrolo[1,2-a]pyrimidines, and other substituted pyrrolo/thienopyrimidines.

Table 1: Structural Comparison
Compound Name Core Structure Substituents Key Features Reference
2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde Pyrrolo[1,2-a]pyrimidine 2-Me, 7-Me, 6-CHO Aromatic core; aldehyde for reactivity N/A (Target)
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde Thieno[3,2-d]pyrimidine 2-Cl, 4-morpholino, 6-CHO Thiophene fusion; electron-withdrawing Cl
Octahydro-6-propylpyrrolo[1,2-a]pyrimidine Pyrrolo[1,2-a]pyrimidine 6-propyl; fully saturated Non-aromatic; lipophilic propyl group
2-Chloro-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde Thieno[3,2-d]pyrimidine 2-Cl, 7-Me, 4-morpholino, 6-CHO Methyl and morpholino substituents

Key Observations :

  • Core Heterocycle: The aromatic pyrrolo[1,2-a]pyrimidine in the target compound contrasts with the thieno[3,2-d]pyrimidine analogs, which feature a sulfur-containing thiophene ring.
  • The morpholino group in thieno derivatives improves solubility and may engage in hydrogen bonding .
  • Aldehyde Reactivity: The 6-carbaldehyde group is common across analogs, enabling nucleophilic additions (e.g., formation of imines or hydrazones). However, the electron-rich pyrrolo core in the target compound may render its aldehyde more reactive than in thieno derivatives .

Physicochemical Properties

Table 2: Property Comparison
Property This compound (Estimated) 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde Octahydro-6-propylpyrrolo[1,2-a]pyrimidine
Molecular Weight ~230–250 g/mol* 451 g/mol (MS data) ~210 g/mol (calculated)
Polar Surface Area (PSA) ~50–60 Ų (due to aldehyde and N atoms) ~80–90 Ų (morpholino and Cl increase PSA) 15.27 Ų (experimental)
Solubility Moderate (methyl groups enhance lipophilicity) Low (Cl and morpholino may reduce solubility) High (saturated core and propyl group)
Stability Reactive (aldehyde prone to oxidation) Moderate (electron-withdrawing Cl stabilizes aldehyde) High (saturated structure)

*Estimated based on structural analogs.

Key Observations :

  • The target compound’s aldehyde group likely increases PSA compared to the octahydro analog but remains lower than morpholino/thieno derivatives due to fewer heteroatoms .
  • Methyl groups may improve solubility relative to chloro-substituted thieno analogs but reduce it compared to the saturated octahydro compound .

Biological Activity

2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C9H10N4O
  • Molecular Weight : 178.20 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the fields of oncology and anti-inflammatory therapies. Its structure allows for interactions with multiple biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as COX-2, which is crucial for the production of pro-inflammatory mediators.
  • Cytokine Modulation : It influences the release of cytokines such as IL-6 and TNF-alpha, which play a significant role in immune responses.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrrolo-pyrimidine scaffold can significantly alter biological activity. For instance:

  • Methyl substitutions at positions 2 and 7 enhance anti-inflammatory properties.
  • The aldehyde group at position 6 is critical for maintaining biological activity.
ModificationBiological ActivityReference
Methyl at C2Increased COX-2 inhibition
Methyl at C7Enhanced anti-inflammatory effects
Aldehyde at C6Essential for activity

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anti-inflammatory Effects : In vitro assays demonstrated that this compound significantly reduced COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib. This suggests a strong potential for therapeutic applications in inflammatory diseases .
  • Cytotoxicity Studies : A study assessing cytotoxic effects on cancer cell lines indicated that the compound exhibited selective cytotoxicity towards certain tumor cells while sparing normal cells. This selectivity is crucial for developing cancer therapies with fewer side effects .
  • Mechanistic Insights : Further investigations revealed that the compound's interaction with cellular signaling pathways leads to apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Q. What are the established synthetic routes for 2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer:

  • Multi-component reactions : A common approach involves condensation of 2-aminobenzimidazole derivatives with aldehydes and ketones. For example, fusion in DMF followed by methanol precipitation yields imidazo[1,2-a]pyrimidine scaffolds .
  • Fischer carbene complexes : Novel methods using Fischer carbenes (e.g., chromium-based complexes) enable efficient pyrrolo[1,2-a]pyrimidine synthesis with potential for fluorescent derivatives. Optimization includes solvent selection (e.g., DMF for solubility) and temperature control to minimize side products .
  • Yield improvement : Stepwise reagent addition and microwave-assisted synthesis (e.g., 60–100°C, 30–60 min) can enhance reaction efficiency and purity .

Q. How should researchers characterize the structural integrity of this compound derivatives?

Methodological Answer:

  • Spectroscopic techniques :
    • 1H/13C NMR : Assign peaks for methyl groups (δ 2.5–3.5 ppm for CH3) and aldehyde protons (δ 9.5–10.5 ppm). Use 2D NMR (COSY, HSQC) to confirm regiochemistry .
    • HRMS : Verify molecular ions (e.g., [M+H]+) with accuracy <5 ppm .
  • Crystallography : Compare X-ray data with literature for bond angles/planarity of the pyrrolo-pyrimidine core .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol or methanol for high-purity solids. For example, cooling reaction mixtures in methanol overnight yields crystalline products .
  • Chromatography : Employ silica gel columns with ethyl acetate/hexane gradients (3:7 to 1:1) for polar impurities. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves closely related analogs .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization at the aldehyde position?

Methodological Answer:

  • Protecting groups : Temporarily block the aldehyde with tert-butyldimethylsilyl (TBS) groups to direct substitutions to the pyrrolo-pyrimidine core .
  • Cross-coupling reactions : Use Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups. For example, 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde reacts with amines under DIPEA/acetonitrile conditions .

Q. What strategies address discrepancies in biological activity data between in vitro and in vivo models?

Methodological Answer:

  • In vitro assays : Screen for kinase inhibition (e.g., Akt pathway) using fluorescence polarization assays. Validate with dose-response curves (IC50) .
  • In vivo validation : Administer compounds to normotensive rats (e.g., 0.1–0.4% concentrations) and measure intraocular pressure (IOP) reduction via Tonolab devices. Use AUC analysis to quantify duration and potency .
  • Troubleshooting : Adjust formulation (e.g., DMSO/PBS solubility) or dosing intervals to match pharmacokinetic profiles .

Q. How can computational modeling predict reactivity or binding modes of this compound derivatives?

Methodological Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to simulate interactions with target proteins (e.g., carbonic anhydrase for IOP reduction). Focus on aldehyde hydrogen bonding and methyl group hydrophobic contacts .
  • DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for functionalization .

Data Contradiction Analysis

Q. How should researchers resolve conflicting yields reported for similar synthetic routes?

Methodological Answer:

  • Variable identification : Compare solvent polarity (DMF vs. acetonitrile), catalyst loading, and reaction time. For example, microwave-assisted methods reduce side reactions vs. traditional heating .
  • Reproducibility : Standardize moisture-sensitive steps (e.g., aldehyde handling under N2) and characterize intermediates via TLC/MS .

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